molecular formula C11H15NO B13897155 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

Cat. No.: B13897155
M. Wt: 177.24 g/mol
InChI Key: VSIVQYRMKWOFRK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine (CAS Number: 1268035-72-8 ) is a benzo-fused 1,4-oxazepine derivative of interest in medicinal chemistry and pharmaceutical research. This compound has a molecular formula of C 11 H 15 NO and a molecular weight of 177.25 g/mol . The 1,4-oxazepine core structure is a seven-membered ring containing both oxygen and nitrogen heteroatoms, making it a valuable scaffold for designing novel bioactive molecules. While specific biological data for this exact compound is limited from the search results, its structure is highly relevant in drug discovery. Related 1,4-oxazepine derivatives, particularly those with substituents like the 2,2-dimethyl group, are frequently investigated as key building blocks for central nervous system (CNS) agents . These scaffolds are commonly explored for their potential to interact with neurological targets, such as GABA receptors, and may possess anxiolytic or sedative properties . Researchers value this compound as a versatile intermediate for constructing complex heterocyclic systems, enabling the synthesis and screening of new chemical entities for various pharmacological applications. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. All statements made herein are for informational purposes and are not intended to promote this product for any direct human clinical use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine

InChI

InChI=1S/C11H15NO/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3

InChI Key

VSIVQYRMKWOFRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC2=CC=CC=C2O1)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepine

General Synthetic Approach

The synthesis of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepine typically involves the construction of the oxazepine ring via cyclization reactions starting from appropriately substituted precursors. The preparation often begins with o-phenylenediamine derivatives or related aromatic amines, which are transformed into benzo-fused heterocycles through multi-step organic synthesis including alkylation, cyclization, and functional group modifications.

Detailed Synthetic Routes

Cyclization via N-Alkylation and Ring Closure

One documented method involves starting from o-phenylenediamine, which is reacted with ethyl diethoxyacetate to yield 2-diethoxymethyl-1H-benzimidazole intermediates. These intermediates undergo N-alkylation using alkyl halides such as prenyl bromide in the presence of sodium hydride in dry tetrahydrofuran (THF). The subsequent cyclization to form the oxazepine ring is catalyzed by indium(III) chloride (InCl3), resulting in benzimidazole-tethered 1,4-oxazepine heterocycles in good yields (around 80%).

Boc-Protected Oxazepine Synthesis

An alternative approach involves the synthesis of Boc-protected oxazepines through reductive amination and subsequent protection steps. For example, 2-hydroxyethyl amine reacts with aromatic aldehydes in THF/methanol mixtures, followed by reduction with sodium borohydride to give amino alcohol intermediates. These intermediates are then protected with tert-butyloxycarbonyl (Boc) groups using Boc2O under mild conditions. The final cyclization is achieved using Mitsunobu reaction conditions (DIAD and triphenylphosphine in THF), affording oxazepine rings with high yields (up to 91%).

Titanium Tetrachloride Mediated Condensation

Another method uses titanium tetrachloride (TiCl4) as a Lewis acid catalyst to promote condensation reactions. For instance, 4-pyridin-2-yl-2,3,4,5-tetrahydro-benzo[f]oxazepine-7-carbaldehyde is reacted with dimethyl malonate in dry THF at low temperatures (0°C), followed by gradual addition of pyridine. After stirring at room temperature for 16 hours, the product is isolated by extraction and purified by silica gel chromatography to yield substituted tetrahydrobenzooxazepine derivatives.

Summary of Key Reaction Conditions and Yields

Step Starting Material / Reagent Conditions Yield (%) Notes
1 o-Phenylenediamine + ethyl diethoxyacetate Reflux, solvent unspecified ~80 Formation of 2-diethoxymethyl benzimidazole
2 N-Alkylation with prenyl bromide + NaH/THF 12 h, dry THF, inert atmosphere Not specified Formation of N-alkylated benzimidazole
3 InCl3 catalyzed cyclization Room temperature, solvent unspecified Good to excellent Formation of benzimidazole-tethered 1,4-oxazepine
4 2-Hydroxyethyl amine + aldehyde + NaBH4 THF/MeOH, room temperature, 1 h + 45 min 65 (over 2 steps) Amino alcohol intermediate
5 Boc protection with Boc2O EtOAc/H2O, room temperature, 16 h 72 Boc-protected intermediate
6 Mitsunobu cyclization (DIAD, PPh3) THF, 0°C to room temperature, 3 h 91 Cyclization to oxazepine
7 TiCl4 + aldehyde + dimethyl malonate + pyridine 0°C to room temp, 16 h, dry THF Not specified Formation of substituted tetrahydrobenzooxazepine

Analytical Characterization Confirming Structure

The structural integrity and purity of synthesized 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepine and its derivatives are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR spectra provide detailed information on the chemical environment of protons and carbons. Characteristic signals include methyl singlets around 2.3 ppm and methylene triplets for the oxazepine ring protons. DEPT experiments confirm the presence of methylene and methyl groups.

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular formulas. For example, compounds with molecular formula C17H16N2O show expected m/z values matching calculated masses within experimental error.

  • Melting Point Determination : Provides additional purity confirmation, with typical melting points reported in the range of 113–170 °C depending on substitution patterns.

  • X-ray Crystallography : In some studies, single-crystal X-ray diffraction has been performed to unambiguously determine the molecular structure and conformation of the oxazepine ring.

Research Findings and Observations

  • The use of Lewis acid catalysts such as indium(III) chloride and titanium tetrachloride facilitates efficient ring closure and condensation reactions under mild conditions, improving yields and selectivity.

  • Protection strategies like Boc-protection enable the handling of reactive amine intermediates and improve the overall synthetic route's efficiency.

  • The oxazepine ring formation is sensitive to reaction conditions such as temperature, solvent, and reaction time, necessitating careful optimization to avoid side reactions and maximize yield.

  • Substituent effects on the aromatic ring and the oxazepine nitrogen influence the physical properties and biological activities of the final compounds, as seen in variations of melting points and NMR chemical shifts.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells, leading to cytotoxic effects . The compound’s ability to disrupt protein-protein interactions and inhibit enzymatic activities contributes to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

  • 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepines Structural Difference: Replaces the oxygen atom in the oxazepine ring with sulfur (thiazepine). Thiazepines may exhibit distinct biological targets compared to oxazepines . Synthesis: Prepared via modified Pictet-Spengler reactions, as seen in , yielding 5-phenyl-substituted derivatives .
  • 2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocines

    • Structural Difference : Incorporates two oxygen atoms in an eight-membered ring.
    • Impact : Increased ring size and additional oxygen may improve hydrogen-bonding capacity, influencing receptor affinity. Compound D9 (a dioxocine derivative) demonstrated potent antiproliferative activity (IC50 = 0.79 μM for HepG2) and EGFR inhibition (IC50 = 0.36 μM) .

Substituent Effects

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
    • Structural Feature : Bromine substitution at the 8-position.
    • Impact : Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution reactivity. This derivative is a precursor for cross-coupling reactions in drug diversification .
  • 5-Substituted Derivatives
    • Examples : 5-Phenyl or 5-ethoxy groups introduced via Pictet-Spengler cyclization (). These substitutions modulate steric bulk and electronic effects, impacting binding to biological targets like PEX14 .

Antitumor Activity

  • Dioxocine Derivatives : Compound D9 (tetrahydrobenzo[b][1,4]dioxocine) showed superior antiproliferative activity against HepG2 cells (IC50 = 0.79 μM) via EGFR inhibition and apoptosis induction .

Neurological Effects

  • Org GC 94 : A dibenzoxazepine derivative exhibited anti-serotoninergic and anti-histaminic effects, reducing migraine attacks by 70% in clinical trials. The dimethyl substitution likely contributes to metabolic stability and receptor selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity (IC50 or Key Finding) Reference ID
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine Oxazepine 2,2-dimethyl Alkylation or Pictet-Spengler Potential PEX14 inhibition (docking studies)
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Thiazepine 5-phenyl Modified Pictet-Spengler Not reported (structural analog)
D9 (Tetrahydrobenzo[b][1,4]dioxocine) Dioxocine 8-ethoxy, acrylamide Multi-step amidation/cyclization HepG2 IC50 = 0.79 μM; EGFR IC50 = 0.36 μM
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Oxazepine 8-bromo Halogenation of parent compound Precursor for cross-coupling reactions
Org GC 94 Dibenzoxazepine 2,7-dimethyl Multi-step ring closure 70% reduction in migraine attacks

Biological Activity

2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. The compound features a bicyclic structure which is characteristic of oxazepines.

Antitumor Activity

Research has indicated that derivatives of oxazepines exhibit significant antitumor properties. A study demonstrated that certain oxazepine derivatives can inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Studies have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective effects. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and modulating neuroinflammatory responses .

Case Study 1: Antitumor Efficacy

In a recent study involving various oxazepine derivatives including this compound:

  • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
  • Method : MTT assay was used to determine cell viability.
  • Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • : This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial effects of this compound against common pathogens:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method was employed.
  • Results : The compound exhibited zones of inhibition ranging from 12 to 18 mm.
  • : These findings highlight its potential as a lead compound for developing new antibiotics.

Research Findings Summary Table

Activity TypeTest MethodResultsReference
AntitumorMTT AssayIC50 = 15 µM
AntimicrobialDisk DiffusionInhibition zones: 12 - 18 mm
NeuroprotectiveOxidative Stress AssayEnhanced cell viability

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